Dovitinib-d8 - 1246819-84-0

Dovitinib-d8

Catalog Number: EVT-1442769
CAS Number: 1246819-84-0
Molecular Formula: C21H21FN6O
Molecular Weight: 400.487
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dovitinib-d8 is intended for use as an internal standard for the quantification of dovitinib by GC- or LC-MS. Dovitinib is a multi-kinase inhibitor. It inhibits the receptor tyrosine kinases FLT3, CSF1R, and c-Kit (IC50s = 1, 36, and 2 nM, respectively), as well as FGFR1, FGFR3, VEGFR1-3, PDFGRα, and PDGFRβ (IC50s = 8, 9, 10, 13, 8, 27, and 210 nM, respectively). Dovitinib inhibits proliferation of human multiple myeloma cell lines expressing mutant, but not wild-type, FGFR3 (IC50s = 90-550 and >2,500 nM, respectively). It decreases FGF-induced ERK1/2 phosphorylation and induces apoptosis in patient-derived multiple myeloma cells when used at a concentration of 500 nM. Dovitinib (3-300 mg/kg for eight days) inhibits bFGF-induced angiogenesis in a Matrigel™ plug assay in mice. It reduces tumor growth in KM12L4A colon, DU145 prostate, and MV4-11 acute myelogenous leukemia mouse xenograft models with ED50 values of 17, 23, and 3 mg/kg per day, respectively.

Dovitinib

Compound Description: Dovitinib (TKI258) is a potent, small molecule, multi-target receptor tyrosine kinase inhibitor (TKI). [] It exhibits inhibitory activity against various receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-KIT, and FLT3. [, ] Dovitinib has demonstrated promising antitumor effects in preclinical and clinical studies for treating different types of cancers, including advanced or metastatic renal cell carcinoma, [] hepatocellular carcinoma, [, ] gastric cancer, [] triple-negative breast cancer, [] acute myeloid leukemia (AML) with FLT3-ITD mutation, [] adenoid cystic carcinoma (ACC), [, , ] and castration-resistant prostate cancer. []

Bosutinib

Compound Description: Bosutinib is a tyrosine kinase inhibitor used as an internal standard (IS) in a validated HPLC-MS/MS method for quantifying Dovitinib in mouse plasma. []

Bevacizumab

Compound Description: Bevacizumab is an anti-VEGF monoclonal antibody used in ophthalmology for treating corneal neovascularization (CNV). []

Calcitriol

Compound Description: Calcitriol is a naturally occurring anticancer hormone. [] In a preclinical study, it synergized with Dovitinib to enhance the antiproliferative effects against triple-negative breast cancer (TNBC) cells in vitro and in vivo. []

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is an alkylating agent commonly used in glioblastoma (GB) treatment. []

Relevance: While structurally dissimilar to Dovitinib-d8, Temozolomide is a clinically relevant compound in the context of Dovitinib's potential application in glioblastoma treatment. Preclinical studies demonstrated that Dovitinib enhances the efficacy of TMZ in GB cells, suggesting a potential for combination therapy. []

Properties

CAS Number

1246819-84-0

Product Name

Dovitinib-d8

IUPAC Name

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one

Molecular Formula

C21H21FN6O

Molecular Weight

400.487

InChI

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25)/i7D2,8D2,9D2,10D2

InChI Key

KCOYQXZDFIIGCY-ZTQBVIQHSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N

Synonyms

4-Amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.